

3-Methylcyclohexanone CAS number 591-24-2

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Compound of Interest

Compound Name: 3-Methylcyclohexanone

Cat. No.: B152366

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An In-depth Technical Guide to **3-Methylcyclohexanone** (CAS 591-24-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylcyclohexanone (CAS: 591-24-2), a substituted cyclic ketone, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry.^[1] As a chiral compound, its enantiomerically pure forms, (R)-(+)-**3-Methylcyclohexanone** and (S)-(-)-**3-Methylcyclohexanone**, serve as invaluable building blocks for constructing complex molecular architectures with specific stereochemistry, a critical requirement for therapeutic efficacy.^{[2][3]} This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and development settings.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of chemical synthesis. **3-Methylcyclohexanone** is a colorless to faintly yellow liquid with a characteristic ketone odor.^{[4][5]} Its fundamental properties are summarized below.

Physical and Chemical Properties

The physical properties of **3-Methylcyclohexanone** are well-documented and essential for its handling, purification, and use in reactions.

Property	Value	Source(s)
CAS Number	591-24-2	[6]
Molecular Formula	C ₇ H ₁₂ O	[7]
Molecular Weight	112.17 g/mol	[6]
Appearance	Colorless to light yellow clear liquid	[8]
Density	0.914 - 0.919 g/mL at 25 °C	[4][6][8]
Boiling Point	169-170 °C	[6][9]
Melting Point	-73.5 °C	[4][9]
Flash Point	48 °C (118.4 °F) - closed cup	[10]
Refractive Index (n _{20/D})	1.440 - 1.450	[6][8]
Solubility	Insoluble in water; soluble in oils and organic solvents like ethanol, hexane, and toluene. [4][11]	

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Methylcyclohexanone** and distinguishing it from its 2- and 4-methyl isomers.[12]

Caption: Chemical structure of **3-Methylcyclohexanone**.

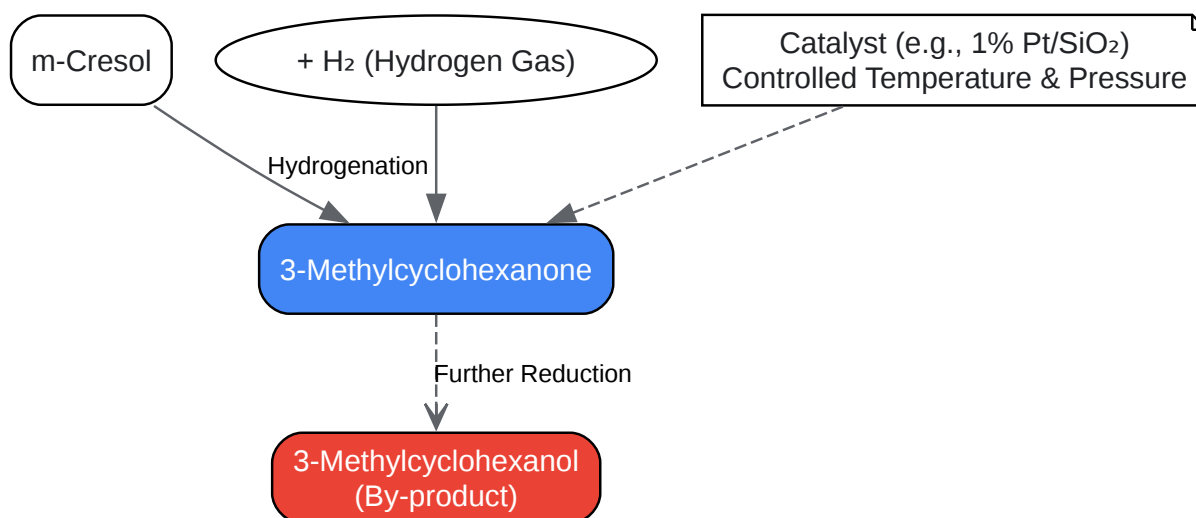
Technique	Key Features and Observations	Source(s)
^1H NMR (CDCl_3)	Signals appear at ~ 1.0 ppm (doublet, 3H, CH_3) and a complex multiplet between ~ 1.5 - 2.4 ppm for the 9 ring protons.	[12] [13]
^{13}C NMR (CDCl_3)	Characteristic peaks at ~ 22 ppm (CH_3), a series of peaks from ~ 25 - 48 ppm for the ring CH_2 and CH carbons, and a distinct carbonyl peak around ~ 211 ppm.	[12] [14]
Infrared (IR)	A strong, sharp absorption band around 1715 cm^{-1} corresponding to the $\text{C}=\text{O}$ stretch of the ketone functional group.	[12]
Mass Spec. (MS)	Molecular ion (M^+) peak at m/z 112. Key fragment ions are observed at m/z 97, 84, 69, and 56.	[12] [15]

Synthesis and Manufacturing

The synthesis of **3-methylcyclohexanone** is typically achieved through two primary industrial routes: the catalytic hydrogenation of m-cresol or the oxidation of 3-methylcyclohexanol.[\[1\]](#)[\[11\]](#)

Catalytic Hydrogenation of m-Cresol

This method involves the reduction of the aromatic ring of m-cresol. The process is complex as it can yield both **3-methylcyclohexanone** and 3-methylcyclohexanol.[\[16\]](#) The selectivity towards the ketone is controlled by catalyst choice (e.g., Platinum-based catalysts like 1% Pt/SiO_2) and reaction conditions such as temperature and pressure.[\[16\]](#)



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Caption: Workflow for the synthesis of **3-Methylcyclohexanone** via m-cresol hydrogenation.

Oxidation of 3-Methylcyclohexanol

A more common laboratory-scale and industrial synthesis involves the oxidation of the corresponding secondary alcohol, 3-methylcyclohexanol. This is a standard transformation in organic chemistry.

Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

- **Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylcyclohexanol in a suitable anhydrous solvent like dichloromethane (DCM).
- **Reagent Addition:** Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The causality for using PCC is its relative mildness, which minimizes over-oxidation compared to stronger agents like potassium permanganate.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium by-products.

- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure **3-methylcyclohexanone**.
- Validation: Confirm the identity and purity of the product using the spectroscopic methods detailed in Section 1.2.

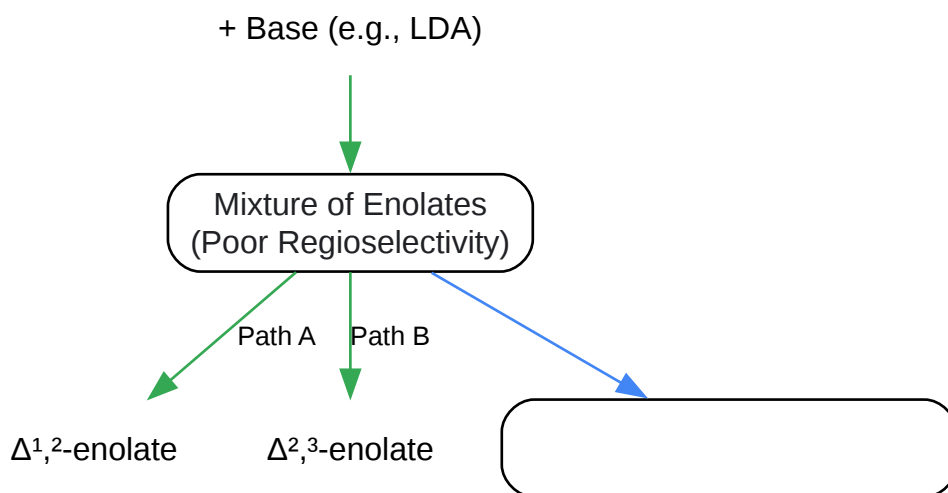
Chemical Reactivity and Synthetic Utility

The reactivity of **3-methylcyclohexanone** is dominated by the chemistry of its ketone functional group and the adjacent α -carbons.

Enolate Formation: A Lack of Regioselectivity

A critical aspect for synthetic chemists is the formation of enolates for subsequent alkylation or other C-C bond-forming reactions. Unlike its 2-methyl isomer, which allows for selective formation of kinetic or thermodynamic enolates, **3-methylcyclohexanone** presents a challenge.^[17] The two α -carbons (C2 and C6) are sterically and electronically similar. The methyl group at the β -position does not exert a strong directing effect.^[17] Consequently, deprotonation with a base typically yields a mixture of the two possible regioisomeric enolates, which can lead to a mixture of products.^[17]

3-Methylcyclohexanone



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Caption: Deprotonation of **3-methylcyclohexanone** leads to a mixture of enolates.

Role as a Chiral Building Block

The true value of **3-methylcyclohexanone** in drug development lies in its chiral nature. The enantiomerically pure forms are powerful synthons.[2] For example, (R)-(+)-**3-Methylcyclohexanone** is a key starting material in the synthesis of various pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.[2] Efficient methods for producing the optically pure (S)-(-) enantiomer have also been developed, further expanding its utility.[3]

Applications in Research and Drug Development

3-Methylcyclohexanone and its derivatives are not merely laboratory curiosities; they are integral to the synthesis of high-value molecules.

- **Pharmaceutical Synthesis:** It serves as an intermediate in the creation of complex molecules, including antagonists for the α 1a adrenoceptor and inverse agonists for the histamine H3 receptor.[3]
- **Flavor and Fragrance:** Due to its pleasant, camphor-like odor, it is used as a flavoring agent in foods and as an ingredient in fragrances.[2][4][5]
- **Organic Synthesis Reagent:** It is a precursor for other valuable reagents, such as 3-methylcyclohexene.[18] Its derivatives, like (R)-3-(hydroxymethyl)cyclohexanone, are used to synthesize metabolically stable carbocyclic nucleosides and potent anti-inflammatory agents.[19]

Safety and Handling

As a flammable liquid and potential irritant, proper handling of **3-methylcyclohexanone** is imperative.

Hazard Category	GHS Classification and Precautions	Source(s)
Physical Hazards	Flammable Liquid (Category 3) - H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.	[4][10][15]
Health Hazards	Skin Irritation (Category 2) - H315: Causes skin irritation. Eye Irritation (Category 2) - H319: Causes serious eye irritation. May cause respiratory irritation. Avoid breathing vapors and wear protective gloves, clothing, and eye/face protection.	[20][21]
Handling	Handle in a well-ventilated area or under a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.	[20]
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container. Keep in a designated flammables area away from incompatible materials like strong oxidizing agents, bases, and reducing agents.	[20][22]

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